Cas no 1334495-35-0 ((4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester)

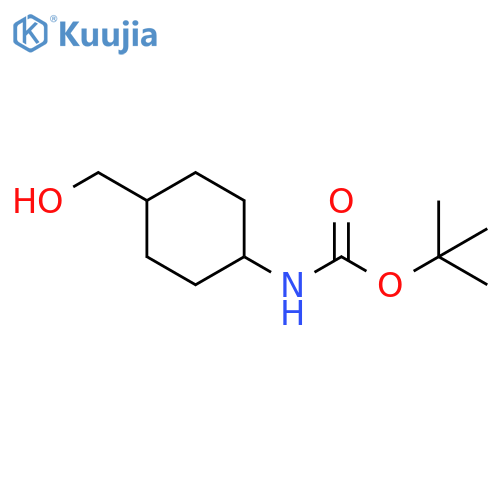

1334495-35-0 structure

商品名:(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

CAS番号:1334495-35-0

MF:C12H23NO3

メガワット:229.315923929214

MDL:MFCD20232853

CID:5291025

PubChem ID:10513598

(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

- Carbamic acid, N-[4-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester

- trans-1-(Boc-amino)cyclohexane-4-methanol

- SY029336

- A1-00451

- trans (4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

- tert-butyl (cis)-4-(hydroxymethyl)cyclohexylcarbamate

- A1-24372

- Carbamic acid,N-[trans-4-(hydroxymethyl)cyclohexyl]-,1,1-dimethylethyl ester

- tert-butyl (1s,4s)-4-(hydroxymethyl)cyclohexylcarbamate

- TERT-BUTYL N-[(1S,4S)-4-(HYDROXYMETHYL)CYCLOHEXYL]CARBAMATE

- carbamic acid, n-[trans-4-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester

- tert-Butyl trans-(4-hydroxy

- TERT-BUTYL (CIS-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE

- trans-tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate

- cis-(4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

- TERT-BUTYL TRANS-4-(HYDROXYMETHYL)CYCLOHEXYLCARBAMATE

- tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate

- AKOS005264992

- tert-butyl (trans)-4-(hydroxymethyl)cyclohexylcarbamate

- methyl)cyclohexylcarbamate

- tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

- CS-0047936

- SB35561

- tert-Butyl trans-(4-hydroxymethyl)-cyclohexylcarbamate

- tert-butyl (1r,4r)-4-(hydroxymethyl)cyclohexylcarbamate

- MFCD03844605

- EN300-155989

- V10134

- CS-0055770

- (cis-4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

- N-tert-butoxycarbonyl-trans-4-(hydroxymethyl)cyclohexylamine

- DTXSID30441088

- Tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate

- AKOS015954760

- t-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate

- TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE

- 1334495-35-0

- SGNKPJPMWHKOJO-AOOOYVTPSA-N

- 223131-01-9

- EN300-154301

- SCHEMBL19054975

- AT15250

- SCHEMBL343563

- tert-Butyl trans-(4-hydroxymethyl-cyclohexyl)-carbamate

- trans-tert-butyl-4-(hydroxymethyl)cyclohexylcarbamate

- Tert-butyl(4-(hydroxymethyl)cyclohexyl)carbamate

- DS-13363

- TERT-BUTYL CIS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE

- tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

- tert-Butyl cis-4-(hydroxymethyl)cyclohexylcabamate

- SB22041

- cis-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane

- SCHEMBL944231

- SCHEMBL17733738

- tert-butyl cis-4-(hydroxymethyl)cyclohexylcarbamate

- SY294212

- tert-Butyl cis-(4-hydroxymethyl)-cyclohexylcarbamate

- tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate

- SGNKPJPMWHKOJO-UHFFFAOYSA-N

- SGNKPJPMWHKOJO-MGCOHNPYSA-N

- DB-125884

- cis-N-(tert-Butoxycarbonyl)-4-hydroxymethylcyclohexylamine

- Tert-butylN-[4-(hydroxymethyl)cyclohexyl]carbamate

- tert-butyl trans-4-hydroxymethyl-cyclohexyl-carbamate

- tert-Butyl 4-(hydroxymethyl)cyclohexylcarbamate

- trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane

- AKOS024462378

- 239074-29-4

- tert-butyl N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate

- tert-butyl[trans-4-(hydroxymethyl)cyclohexyl]carbamate

- cis-(tert-butoxy)-n-[4-(hydroxymethyl)cyclohexyl]carboxamide

- CS-0444662

- tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate

- tert-Butyl cis-4-hydroxymethylcyclohexylcarbamate

- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

- SCHEMBL344546

- MFCD03844606

- trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

- AS-10577

- (trans-4-Hydroxymethylcyclohexyl)carbamic Acid tert-Butyl Ester

-

- MDL: MFCD20232853

- インチ: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15)

- InChIKey: SGNKPJPMWHKOJO-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC(CO)CC1

計算された属性

- せいみつぶんしりょう: 229.16779360g/mol

- どういたいしつりょう: 229.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-100mg |

Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |

1334495-35-0 | 95% | 100mg |

¥711.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-1g |

Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |

1334495-35-0 | 95% | 1g |

¥2854.00 | 2024-08-09 | |

| 1PlusChem | 1P01B4TM-100mg |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

1334495-35-0 | 97% | 100mg |

$147.00 | 2023-12-22 | |

| Aaron | AR01B51Y-100mg |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

1334495-35-0 | 100mg |

$331.00 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-5g |

Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |

1334495-35-0 | 95% | 5g |

¥9279.00 | 2024-08-09 | |

| AstaTech | AT15250-1/G |

TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE |

1334495-35-0 | 95% | 1g |

$225 | 2023-09-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056730-1g |

tert-Butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

1334495-35-0 | 98% | 1g |

¥1881.0 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-250mg |

Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |

1334495-35-0 | 95% | 250mg |

¥1321.00 | 2024-08-09 | |

| Aaron | AR01B51Y-250mg |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

1334495-35-0 | 250mg |

$529.00 | 2025-02-13 | ||

| AstaTech | AT15250-5/G |

TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE |

1334495-35-0 | 95% | 5g |

$675 | 2023-09-19 |

(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1334495-35-0 ((4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬